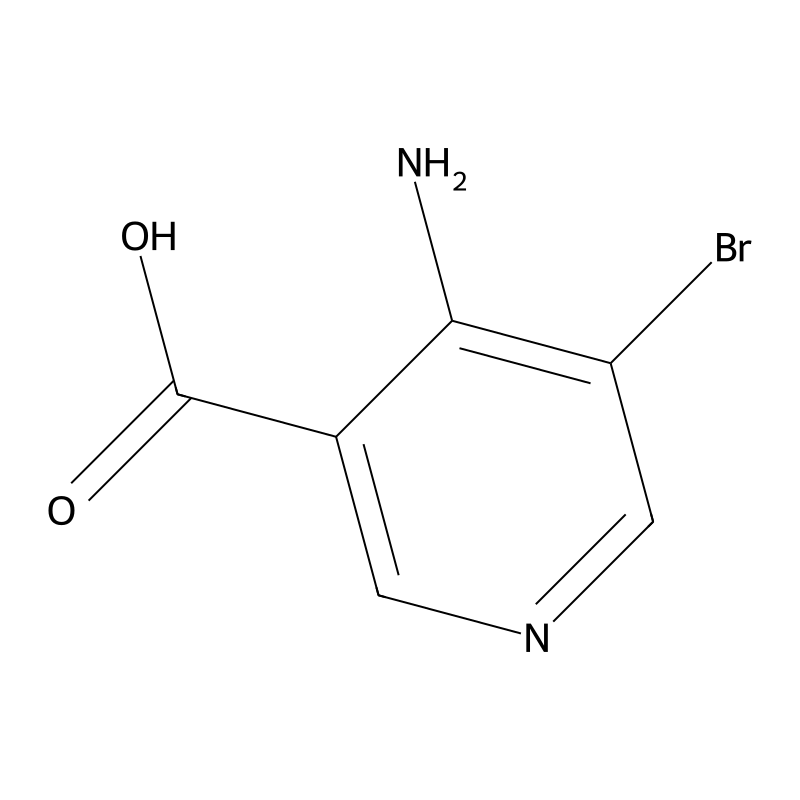

4-Amino-5-bromonicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4-Amino-5-bromonicotinic acid is a heterocyclic aromatic compound with the chemical formula C6H5BrN2O2. It has been synthesized through various methods, including the bromination of 4-aminopyridine followed by carboxylation []. The characterization of the synthesized compound typically involves spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [].

Potential Applications:

While the specific scientific research applications of 4-amino-5-bromonicotinic acid are limited in currently available literature, its structural similarity to other biologically active molecules suggests potential avenues for exploration. Here are some potential areas of research:

- Pharmaceutical development: The presence of the amine and bromine functional groups might be of interest for researchers investigating the development of novel drugs. These functional groups can participate in various interactions with biological targets, potentially leading to the discovery of new therapeutic agents [].

- Material science: The aromatic ring and the carboxylic acid group in 4-amino-5-bromonicotinic acid could be beneficial for designing new functional materials. These groups can contribute to properties such as conductivity, self-assembly, and binding to other molecules [].

- Organic chemistry research: The compound could serve as a building block for the synthesis of more complex molecules with desired properties. This could be relevant for research in various fields, including medicinal chemistry, materials science, and organic synthesis [].

4-Amino-5-bromonicotinic acid is an organic compound with the molecular formula C6H5BrN2O2. It features a bromine atom at the 5-position and an amino group at the 4-position of the nicotinic acid structure. This compound is notable for its potential applications in medicinal chemistry, particularly in synthesizing various pharmaceuticals and biologically active molecules. The presence of both the amino and bromine functional groups allows for diverse reactivity and further derivatization, making it a valuable intermediate in organic synthesis.

Currently, there is no documented information on the mechanism of action of 4-amino-5-bromonicotinic acid in biological systems.

- Toxicity: Information on the specific toxicity of 4-amino-5-bromonicotinic acid is not available. However, due to the presence of the bromine atom, it's advisable to handle the compound with care, following standard laboratory safety protocols for potentially hazardous materials.

- Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Coupling Reactions: It can be used as a coupling partner in reactions such as Suzuki coupling, facilitating the formation of biaryl compounds.

- Acylation and Alkylation: The amino group can be acylated or alkylated, leading to the formation of amides or substituted amines, respectively.

- Reduction Reactions: Under specific conditions, the nitro or carbonyl groups can be reduced to form amines.

4-Amino-5-bromonicotinic acid exhibits various biological activities, primarily due to its structural similarity to nicotinic acid and its ability to interact with biological targets. Some studies suggest that it may possess anti-inflammatory and antimicrobial properties. Additionally, derivatives of this compound have shown potential as inhibitors in various enzymatic pathways, making it a candidate for drug development.

The synthesis of 4-amino-5-bromonicotinic acid typically involves:

- Bromination of Nicotinic Acid: This is often achieved through direct bromination using bromine in the presence of a catalyst like thionyl chloride.

- Amination: The introduction of the amino group can be accomplished via reductive amination or by treating a suitable precursor with ammonia or amines under appropriate conditions.

For example, one method involves heating nicotinic acid with thionyl chloride followed by bromination to yield 5-bromonicotinic acid, which is then subjected to amination reactions .

4-Amino-5-bromonicotinic acid finds applications in:

- Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various drugs, including those targeting neurological disorders.

- Material Science: Its derivatives are explored for use in developing coordination compounds with lanthanide ions, which exhibit interesting magnetic and luminescent properties .

- Chemical Research: As a building block in organic synthesis, it facilitates the creation of complex molecular structures.

Studies on 4-amino-5-bromonicotinic acid have focused on its interactions with biological systems. Research indicates that it may interact with specific receptors or enzymes relevant to pharmacological activity. For instance, its derivatives have been tested for their ability to inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic uses .

Several compounds share structural similarities with 4-amino-5-bromonicotinic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromonicotinic Acid | Bromine at position 5 | Used as a precursor for various derivatives |

| 4-Amino-nicotinic Acid | Amino group at position 4 | Exhibits different biological activities |

| 3-Amino-5-bromonicotinic Acid | Amino group at position 3 | Potentially different reactivity patterns |

| 5-Bromo-4-methylnicotinic Acid | Methyl group at position 4 | Changes solubility and reactivity |

| 5-Bromo-4-hydroxynicotinic Acid | Hydroxyl group at position 4 | Increased polarity may enhance biological activity |

The uniqueness of 4-amino-5-bromonicotinic acid lies in the combination of both an amino and a bromine substituent on the nicotinic framework, which provides distinct reactivity and potential biological interactions compared to its analogs. This makes it particularly valuable in medicinal chemistry and material science applications.